N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXKZLWKHOUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves a multi-step process:
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Formation of Benzothiazole Intermediate: : The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
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Coupling Reaction: : The benzothiazole intermediate is then coupled with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide intermediate.
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Sulfonylation: : The final step involves the introduction of the methylsulfonyl group. This can be done by reacting the intermediate with methylsulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzamide or sulfonyl groups.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzamide or sulfonyl derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound exhibit significant antibacterial activity, making them promising candidates for the development of new antimicrobial agents.
Key Findings:
- Hybrid Antimicrobials: N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested for their antibacterial efficacy. These compounds demonstrated potent activity against various bacterial strains, especially when combined with cell-penetrating peptides like octaarginine .
- Mechanism of Action: The antibacterial action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide with bacterial targets. These studies help elucidate the binding affinities and potential mechanisms through which the compound exerts its antibacterial effects.
Molecular Docking Insights:
- Binding Affinity: Docking simulations suggest strong binding interactions between the compound and DHPS, indicating a high likelihood of effective inhibition .
- Structural Analysis: The structural characteristics of the compound, including its thiazole and sulfonamide moieties, contribute to its binding efficiency and selectivity towards bacterial enzymes .
Broader Biological Implications
Beyond antibacterial applications, this compound has potential implications in other areas of medicinal chemistry:
Potential Applications:
- Anticancer Activity: Some studies suggest that benzothiazole derivatives can exhibit anticancer properties, potentially through mechanisms similar to their antibacterial effects .
- Anti-inflammatory Effects: Sulfonamide-containing compounds have been noted for their anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions .
Case Studies and Data Tables
The following table summarizes key data from studies investigating the antibacterial efficacy of this compound derivatives:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| Isopropyl Derivative | S. aureus | 3.9 µg/mL | 10.5 |
| Tert-butyl Derivative | E. coli | Not Active | - |
| Octaarginine Complex | B. subtilis | 7 µg/mL | 9 |
| Combined Therapy | A. xylosoxidans | 3.9 µg/mL | - |
This table illustrates the varying efficacy of different derivatives against specific bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The methylsulfonyl group significantly influences the compound’s physical properties compared to analogs:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chloro, 4-trifluoromethyl) exhibit higher melting points (148–142°C) , while alkyl substituents like octanamide (3v) reduce melting points to 54–56°C . The methylsulfonyl group likely increases intermolecular dipole interactions, suggesting a higher melting point than alkylated analogs but lower than halogenated ones.
- Solubility : Sulfonyl groups generally enhance solubility in polar solvents compared to hydrophobic alkyl chains (e.g., 3v) but may reduce it relative to methoxy derivatives (3q, 159–162°C) .
Spectroscopic Characterization
- IR Spectroscopy: The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives contrasts with the persistent carbonyl band in benzamide analogs. The methylsulfonyl group’s S=O stretches (~1350–1150 cm⁻¹) would further distinguish the compound from non-sulfonated analogs.
- NMR Data : In 3r (4-chloro derivative), aromatic protons resonate at δ 7.4–8.3 ppm , while the methylsulfonyl group’s deshielding effect may shift adjacent protons downfield. The benzo[d]thiazole NH proton typically appears near δ 12 ppm across analogs .
Data Tables
Table 1: Comparative Physical Properties of Selected Analogs
Table 2: Key Spectral Features
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, also known by its CAS number 941883-64-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of this compound is C22H18N2O3S2, with a molecular weight of 422.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O3S2 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 941883-64-3 |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. For instance, compounds containing the benzothiazole structure have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
In one study, a related compound demonstrated an IC50 value of less than 4 µM against these cell lines, indicating potent antitumor activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, particularly through the modulation of apoptotic pathways involving IL-6 and TNF-α .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research indicates that derivatives with thiazole and sulfonamide groups exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition zones against Staphylococcus aureus and Escherichia coli when tested in combination with cell-penetrating peptides .
The antibacterial mechanism is thought to involve competitive inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Case Studies
- Antitumor Study : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The most active compound showed significant inhibition of cell growth in HeLa cells with minimal toxicity towards normal cells. The structure–activity relationship (SAR) indicated that modifications on the benzothiazole ring could enhance activity .
- Antimicrobial Evaluation : In another study focusing on hybrid antimicrobials, compounds similar to this compound were tested against multiple bacterial strains. The results indicated strong antibacterial activity correlating with specific structural modifications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways in cancer cells and bacteria.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of pro-apoptotic factors.
Q & A
Advanced Research Question
- COX-2 Inhibition : The methylsulfonyl group enhances binding to the hydrophobic pocket of COX-2, validated via molecular docking (Glide score: −8.2 kcal/mol) .
- Anticancer Activity : Downregulation of Bcl-2 and caspase-3 activation observed in apoptosis assays .
- Antiarrhythmic Effects : Blockade of hERG potassium channels (IC < 1 µM) linked to prolonged cardiac action potentials .
How can researchers resolve contradictions in synthetic yields or bioactivity data?
Advanced Research Question
- Yield Discrepancies : Optimize reaction conditions (e.g., Rh catalyst vs. Pd for C-H activation) and purity protocols (e.g., recrystallization in methanol) .
- Bioactivity Variability : Validate assays with positive controls (e.g., celecoxib for COX-2) and standardize cell lines (e.g., ATCC-certified HT29) .
What computational approaches predict its pharmacokinetic or toxicological profiles?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (2.8–3.5), CNS permeability, and hepatotoxicity risks .
- Molecular Dynamics (MD) : Simulate binding stability in COX-2 (RMSD < 2 Å over 100 ns) .
What challenges arise in analytical characterization due to the methylsulfonyl group?
Basic Research Question
- Solubility Issues : Poor aqueous solubility (logS ≈ −4.5) complicates HPLC; use DMSO as a co-solvent .
- Spectroscopic Artifacts : Sulfonyl groups may cause splitting in H NMR; employ deuterated DMSO for clarity .
How is drug-likeness evaluated for this compound?
Advanced Research Question
- Lipinski’s Rule : MW < 500, H-bond donors ≤ 5, acceptors ≤ 10 (compliant for most analogs) .
- AMES Test : Negative mutagenicity in TA98 strains at ≤10 µM .
- hERG Liability : Predict using Schrödinger’s QikProp (IC < 1 µM flags cardiac risk) .
Can synergistic effects be explored with combination therapies?
Advanced Research Question
- Anticancer Synergy : Screen with paclitaxel or cisplatin using Chou-Talalay combination index (CI < 1 indicates synergy) .
- Anti-inflammatory Potentiation : Co-administer with NSAIDs (e.g., ibuprofen) in carrageenan-induced edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
